molecular formula C11H9NO3 B1626801 Methyl 3-cyano-2-oxo-3-phenylpropanoate CAS No. 397887-10-4

Methyl 3-cyano-2-oxo-3-phenylpropanoate

Cat. No.: B1626801
CAS No.: 397887-10-4
M. Wt: 203.19 g/mol
InChI Key: CNYOAFQKKKAQRW-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H9NO3. It is a methyl ester derivative of phenylacetic acid, characterized by the presence of a cyano group and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-2-oxo-3-phenylpropanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl phenylacetate with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the phenylacetate, followed by esterification to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to maintain a controlled environment, often involving the use of catalysts and specific temperature and pressure settings to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyano-2-oxo-3-phenylpropanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of methyl 3-cyano-2-oxo-3-phenylpropanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the cyano and keto groups. These interactions can modulate biological pathways, enzyme activities, or chemical reactions, leading to the desired effects. Detailed studies on its mechanism of action are ongoing and vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the cyano group.

    Phenylacetic acid derivatives: Share the phenylacetic acid backbone but differ in functional groups attached.

Uniqueness

Methyl 3-cyano-2-oxo-3-phenylpropanoate is unique due to the presence of both a cyano and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-cyano-2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYOAFQKKKAQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478239
Record name methyl 3-cyano-2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397887-10-4
Record name methyl 3-cyano-2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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